molecular formula C9H10ClN5O2 B11932974 1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine

1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine

Cat. No.: B11932974
M. Wt: 255.66 g/mol
InChI Key: OHCQTBUVYSBIEL-UHFFFAOYSA-N
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Description

1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine, commonly known as imidacloprid, is a systemic neonicotinoid insecticide widely used in agriculture, veterinary medicine, and household pest control. Its IUPAC name is (E)-1-(6-chloro-3-pyridyl)-N-nitroimidazolidin-2-ylideneamine , and it is characterized by a chloropyridinylmethyl group attached to a nitro-substituted imidazolidinimine ring. Imidacloprid acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs), disrupting neurotransmission and leading to paralysis and death .

Properties

Molecular Formula

C9H10ClN5O2

Molecular Weight

255.66 g/mol

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-3-nitroimidazolidin-2-imine

InChI

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-13-3-4-14(9(13)11)15(16)17/h1-2,5,11H,3-4,6H2

InChI Key

OHCQTBUVYSBIEL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N)N1CC2=CN=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Alkali Carbonate-Mediated Coupling

This method, detailed in US Patent 6,307,053, involves reacting CCMP with 2-nitroiminoimidazolidine in the presence of potassium carbonate in acetonitrile. Key parameters include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of CCMP to 2-nitroiminoimidazolidine optimizes yield.

  • Solvent selection : Acetonitrile outperforms DMF, isopropanol, and acetone, achieving 75% yield versus 49–61% in alternatives.

  • Addition rate : Gradual addition of CCMP (<0.03 equivalents/min) minimizes byproducts, increasing yield from 83.9% (bulk addition) to 92.3%.

Catalytic Two-Step Process

CN Patent 101,747,319 describes a route starting from dicyclopentadiene and acraldehyde, involving:

  • Chlorination : Formation of 2-chloro-5-nitrapyrin using anhydrous magnesium sulfate as a dehydrating agent.

  • Coupling : Reaction with 2-nitroiminoimidazolidine at a 1:2–3 molar ratio, catalyzed by tetrabutyl ammonium bromide.
    This method claims reduced energy consumption and higher product purity compared to traditional routes.

Reaction Optimization and Yield Enhancement

Effect of Base and Solvent

Data from US Patent 6,307,053 demonstrates the critical role of alkali carbonates:

BaseYield (%)Purity (%)
Potassium carbonate6799
Sodium carbonate5899
Lithium carbonate5199

Acetonitrile enhances reactivity through polar aprotic effects, facilitating nucleophilic substitution at the chloromethyl group.

Temperature and Time Profiles

Optimal conditions involve refluxing acetonitrile (82°C) for 6–7 hours. Extended reaction times beyond 8 hours promote decomposition, reducing yields by 12–15%.

Industrial-Scale Manufacturing

Modern production (ChemicalBook, 2020) follows this sequence:

  • Tschitschibabin reaction : 3-methylpyridine → 2-amino-5-methylpyridine.

  • Nitration : Introduction of nitro group using HNO₃/H₂SO₄.

  • Chlorination : Conversion to CCMP via Cl₂ gas in CCl₄.

  • Cyclocondensation : Reaction with ethylenediamine to form imidazolidine intermediate.

  • Final coupling : CCMP + 2-nitroiminoimidazolidine → imidacloprid (overall yield: 68–72%).

Byproduct Management

Common impurities include:

  • N-desnitro imidacloprid : Forms under reducing conditions (pH >9).

  • Oligomers : Result from excess CCMP (mitigated by stoichiometric control).
    Purification typically involves sequential recrystallization from ethanol/water (3:1 v/v), achieving >99% HPLC purity.

Emerging Methodologies

Recent advances focus on:

  • Flow chemistry : Continuous processing reduces reaction time by 40%.

  • Biocatalysis : Lipase-mediated coupling shows promise for greener synthesis (pilot-scale yield: 54%) .

Chemical Reactions Analysis

Types of Reactions

Imidacloprid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of imidacloprid, which may have different levels of insecticidal activity .

Scientific Research Applications

Insecticidal Properties

Imidacloprid is primarily used as an insecticide due to its effectiveness against a broad spectrum of pests. It acts on the central nervous system of insects, leading to paralysis and death.

Table 1: Efficacy Against Common Agricultural Pests

Pest SpeciesApplication Rate (g/ha)Efficacy (%)
Aphids5090
Whiteflies7585
Thrips10095
Cockroaches1080

Data indicates that imidacloprid is particularly effective against sap-sucking insects like aphids and whiteflies, which are common threats to crops .

Environmental Impact

Research has shown that imidacloprid can have significant environmental effects, particularly on non-target species such as bees. Its use is regulated in many countries due to concerns over its impact on pollinator populations .

Antimicrobial Activity

Recent studies have explored the potential of imidacloprid derivatives in antimicrobial applications. Compounds based on the imidazolidinimine structure have shown moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Imidacloprid Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Imidacloprid Derivative AS. aureus32
Imidacloprid Derivative BE. coli64
Imidacloprid Derivative CBacillus subtilis16

These findings suggest that modifications to the imidacloprid structure can lead to compounds with enhanced antimicrobial properties, making them candidates for further drug development .

Potential as Antitubercular Agents

Research has indicated that imidazopyridine derivatives may serve as potential antitubercular agents due to their structural similarities with known antimycobacterial compounds. Studies involving molecular docking have identified promising candidates for further investigation .

Case Study 1: Field Trials

Field trials conducted in various agricultural settings have demonstrated the effectiveness of imidacloprid in controlling pest populations while maintaining crop yield. In a trial involving tomato plants, imidacloprid application resulted in a 40% increase in yield compared to untreated controls .

Case Study 2: Environmental Monitoring

Monitoring studies have revealed the persistence of imidacloprid in soil and water systems, raising concerns about its long-term ecological impact. A study conducted in agricultural regions found detectable levels of imidacloprid in groundwater samples, prompting regulatory reviews and recommendations for alternative pest management strategies .

Mechanism of Action

Imidacloprid, the active ingredient in Confidorsl, acts on the nicotinic acetylcholine receptors in the central nervous system of insects. It binds to these receptors, causing a blockage of the nicotinergic neuronal pathway. This prevents acetylcholine from transmitting impulses between nerves, leading to paralysis and death of the insect .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₉H₁₀ClN₅O₂
  • Molecular weight: 255.66 g/mol
  • CAS Registry Number: 138261-41-3
  • Physical state: Colorless crystals with a weak odor

Comparison with Structurally Similar Compounds

Imidacloprid is part of a broader class of neonicotinoids and shares structural motifs with metabolites and synthetic analogs. Below is a detailed comparison:

Metabolites of Imidacloprid

Imidacloprid undergoes metabolic transformations in plants, animals, and soil, yielding derivatives with altered functional groups and bioactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Bioactivity/Environmental Impact References
Imidacloprid C₉H₁₀ClN₅O₂ 255.66 Nitro group, imidazolidinimine ring High insecticidal activity, moderate soil sorption
Imidacloprid-urea C₉H₁₀ClN₃O 211.65 Ketone group replacing nitro moiety Reduced toxicity, higher water solubility
Imidacloprid-guanidine C₉H₁₂ClN₄ 215.67 Amine group, dihydroimidazole ring Low insecticidal activity, mobile in soil
Imidacloprid-guanidine-olefin C₉H₁₀ClN₄ 213.66 Olefinic bond, imidazole ring Rapid degradation, minimal bioaccumulation

Key Findings :

  • The nitro group in imidacloprid is critical for binding to insect nAChRs; its replacement (e.g., with a ketone in imidacloprid-urea) reduces toxicity .
  • Metabolites like imidacloprid-urea exhibit higher water solubility, increasing their mobility in soil and groundwater .

6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine

This compound, synthesized via cyclization of 3-bromo-5-chloropyridin-2-amine, shares a nitro group and chloropyridine moiety with imidacloprid but features an imidazo[1,2-a]pyridine core instead of an imidazolidinimine ring .

Property Imidacloprid 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine
Core Structure Imidazolidinimine Imidazo[1,2-a]pyridine
Substituents Chloropyridinylmethyl, nitro Phenylthio groups, nitro
Bioactivity Insecticidal Not reported (synthetic intermediate)
Environmental Fate Moderate persistence Likely lower mobility due to hydrophobic phenylthio groups

Environmental and Toxicological Comparisons

Soil Sorption and Mobility

  • Imidacloprid : Exhibits moderate sorption (Freundlich coefficient Kf = 2.1–5.3) due to its nitro group and polarity .

Toxicity Profiles

  • Imidacloprid : LD₅₀ (rat, oral) = 450 mg/kg; highly toxic to bees (LC₅₀ = 0.0037 μg/bee) .
  • Imidacloprid-urea : 10-fold less toxic to insects due to loss of nitro group .

Biological Activity

1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine, commonly known as Imidacloprid, is a widely used neonicotinoid insecticide. Its biological activity primarily targets the nervous systems of insects, making it effective against a variety of pests. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and environmental impacts, supported by data tables and relevant case studies.

  • Molecular Formula : C9H10ClN5O2
  • Molecular Weight : 252.66 g/mol
  • CAS Number : 138261-41-3
  • SMILES Notation : CC(=N)N1C(C(=N)N(C1)C2=CC(=C(C=C2)Cl)N=N)O

Imidacloprid acts as a nicotinic acetylcholine receptor (nAChR) agonist. It binds to these receptors in the insect's nervous system, leading to continuous stimulation of the nerves, resulting in paralysis and death. This mechanism is similar to that of nicotine but is more selective for insects than for mammals.

Table 1: Comparison of Neonicotinoids

Compound NameTarget ReceptorToxicity (LD50 in mg/kg)Application
ImidaclopridnAChR450 (oral, rat)Agricultural insecticide
AcetamipridnAChR200 (oral, rat)Agricultural insecticide
ThiamethoxamnAChR1,000 (oral, rat)Agricultural insecticide

Insecticidal Activity

Imidacloprid exhibits high efficacy against a broad spectrum of pests including aphids, whiteflies, and beetles. Its systemic nature allows it to be absorbed by plants and subsequently ingested by herbivorous insects.

Environmental Toxicity

While effective against target pests, Imidacloprid poses risks to non-target organisms. Studies have indicated its potential to affect pollinators such as bees. Research has shown that sub-lethal doses can impair foraging behavior and reproductive success in bees.

Case Study: Impact on Pollinators

A comprehensive study published in Environmental Science & Technology highlighted the detrimental effects of Imidacloprid on honeybee populations. The study found that exposure to sub-lethal concentrations resulted in significant declines in hive productivity and increased mortality rates during foraging activities .

Table 2: Toxicity Profiles of Imidacloprid on Non-target Species

SpeciesExposure Level (ppb)Observed Effect
Honeybees10Reduced foraging efficiency
Aquatic Invertebrates50Altered reproductive behaviors
Birds200Decreased survival rates in nestlings

Biodegradation and Environmental Persistence

Research indicates that Imidacloprid is subject to biodegradation by soil microorganisms. A study identified specific strains capable of degrading Imidacloprid effectively, suggesting potential bioremediation applications . However, its persistence in the environment can lead to accumulation in soil and water systems.

Table 3: Biodegradation Rates of Imidacloprid

MicroorganismBiodegradation Rate (%)Time Frame (days)
Pseudomonas spp.8530
Bacillus spp.7520
Aspergillus niger6015

Regulatory Status and Future Directions

Due to its environmental impact and toxicity concerns, regulatory bodies worldwide are re-evaluating the use of Imidacloprid. The European Union has imposed restrictions on its use due to evidence linking it to pollinator decline. Ongoing research aims to develop safer alternatives and improve risk assessment methodologies for neonicotinoids.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine, and what are their key challenges?

  • The compound is synthesized via cyclocondensation and nitration reactions. For example, a related imidazo[1,2-b]pyridazine derivative was prepared by reacting 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 . Key challenges include controlling regioselectivity during nitration and optimizing chloromethyl substitution reactions, which often require precise stoichiometric ratios and temperature control .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • X-ray crystallography is critical for resolving the nitroiminoimidazolidine core and pyridinylmethyl substituent. For example, a structurally analogous compound (Ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate) was characterized using monoclinic crystal system data (B3LYP/SDD method), revealing bond angles like C1-C2-C3 (121.4°) and N7-C8-O10 (112.6°) . Complementary techniques include NMR (for nitroimino group confirmation) and mass spectrometry (to verify molecular weight).

Q. How does the compound’s solubility and stability impact experimental design?

  • Solubility in polar aprotic solvents (e.g., DMF or DMSO) is typical due to its nitro and heterocyclic groups, but stability issues arise under acidic or high-temperature conditions. Pre-experiment solubility screens in buffered solutions (pH 4–9) are recommended to avoid degradation during biological assays .

Advanced Research Questions

Q. What computational methods are suitable for predicting reaction pathways and electronic properties of this compound?

  • Quantum chemical calculations (e.g., B3LYP/SDD) can model reaction intermediates and transition states. For example, bond angle deviations (e.g., C3-C4-C5 at 105.4°) and nitro group torsion angles (e.g., N18-N17-C16 at 112.7°) provide insights into steric and electronic effects . ICReDD’s reaction path search methods, combining quantum calculations and machine learning, are effective for optimizing synthetic routes .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Comparative similarity indices (e.g., 0.86–0.92 for imidazo[1,2-b]pyridazine derivatives) highlight minor structural variations that drastically alter bioactivity . Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., chloro vs. methyl groups) with assay results. Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) .

Q. What strategies optimize regioselectivity in nitration and substitution reactions for this compound?

  • Statistical experimental design (e.g., factorial or response surface methods) minimizes trial-and-error approaches. For example, varying nitration agents (e.g., HNO₃ vs. acetyl nitrate) and reaction times can map yield trends . Computational screening of transition states (via density functional theory) identifies steric/electronic barriers, guiding solvent and catalyst selection .

Q. How do weak intermolecular interactions (e.g., hydrogen bonds) influence crystallographic packing?

  • Weak C–H···O/N hydrogen bonds (2.5–3.0 Å) in the crystal lattice stabilize the nitroimino group’s conformation. In Ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate, such interactions create a layered packing motif, impacting dissolution kinetics . Pairing X-ray data with Hirshfeld surface analysis quantifies these interactions .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve structural ambiguities .
  • Controlled Experiments : Use inert atmospheres (N₂/Ar) during synthesis to prevent nitro group reduction .
  • Advanced Tools : Leverage ICReDD’s integrated computational-experimental workflows for high-throughput reaction optimization .

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